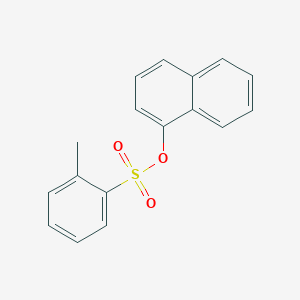

1-Naphthyl 2-methylbenzenesulfonate

説明

1-Naphthyl 2-methylbenzenesulfonate is a sulfonate ester featuring a 1-naphthyl group linked to a 2-methyl-substituted benzenesulfonate (tosyl) moiety. The 1-naphthyl group contributes to steric bulk and aromatic interactions, while the 2-methylbenzenesulfonate group enhances stability and influences solubility .

特性

分子式 |

C17H14O3S |

|---|---|

分子量 |

298.4 g/mol |

IUPAC名 |

naphthalen-1-yl 2-methylbenzenesulfonate |

InChI |

InChI=1S/C17H14O3S/c1-13-7-2-5-12-17(13)21(18,19)20-16-11-6-9-14-8-3-4-10-15(14)16/h2-12H,1H3 |

InChIキー |

JGWZATHXBOWYDA-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |

正規SMILES |

CC1=CC=CC=C1S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

1-Naphthyl vs. 2-Naphthyl Sulfonate Derivatives

A critical distinction lies in the positional isomerism of the naphthyl group. Studies on anticancer diazinane derivatives (e.g., VA16–VA20 with 2-naphthyl vs. VA11–VA12 with 1-naphthyl) reveal that 2-naphthyl analogs exhibit a lower minimal projection area (MPA) , enhancing cellular transport and biological activity. For instance, 2-naphthyl compounds demonstrated moderate glioblastoma cell inhibition (56–82.4% at 10 μg/mL), absent in their 1-naphthyl counterparts. This suggests that 2-naphthyl sulfonates may outperform 1-naphthyl derivatives in drug delivery applications due to improved membrane permeability .

Table 1: Activity Comparison of Naphthyl Sulfonate Derivatives

| Compound Series | Naphthyl Isomer | MPA (Ų) | Glioblastoma Inhibition (%) |

|---|---|---|---|

| VA11–VA12 | 1-Naphthyl | 195 | No activity |

| VA16–VA20 | 2-Naphthyl | 142 | 56–82.4 |

Comparison with Other Sulfonate Esters

1-Naphthyl 2-methylbenzenesulfonate shares structural similarities with other tosyl derivatives, such as:

- 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate : Similar sulfonate backbone but with a hydrophilic ethoxy group, enhancing aqueous solubility.

- Pentaethylene glycol di-p-toluenesulfonate : A di-sulfonate ester with extended polyethylene glycol chains, used in polymer chemistry for crosslinking .

Table 2: Physicochemical Properties of Sulfonate Esters

| Compound | LogP | Water Solubility (mg/mL) | Applications |

|---|---|---|---|

| 1-Naphthyl 2-methylbenzenesulfonate | 3.8 | 0.12 | Enzyme inhibition, synthesis |

| 2-(2-Hydroxyethoxy)ethyl tosylate | 2.1 | 4.5 | Drug delivery systems |

| Pentaethylene glycol di-tosylate | 1.5 | 8.2 | Polymer crosslinking |

Enzymatic Stability and Reactivity

While 1-naphthyl esters (e.g., 1-naphthyl acetate) are cleaved by esterases (e.g., MT2282) with efficiency increasing for longer acyl chains (p < 0.001 for acetate vs. butyrate), sulfonate esters like 1-naphthyl 2-methylbenzenesulfonate are more resistant to hydrolysis due to the stronger sulfonate-oxygen bond. This stability makes them preferable for applications requiring prolonged activity .

Key Research Findings and Implications

- Transportability : 2-naphthyl sulfonates’ lower MPA enhances bioavailability, a critical factor in drug design .

- Substituent Synergy : The 3-methylsulfonylphenyl or 3,5-dimethoxyphenyl groups paired with 1-naphthyl can improve inhibitory potency, suggesting opportunities for rational design .

- Stability Advantage : Sulfonate esters outperform carboxylate esters in environments with high esterase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。